
GATA4-NKX2-5-IN-1
Vue d'ensemble
Description
GATA4-NKX2-5-IN-1 est un composé de petite molécule connu pour sa capacité à inhiber la synergie transcriptionnelle entre les facteurs de transcription GATA4 et NKX2-5. Ce composé a montré un potentiel significatif dans la modulation de l'expression des gènes cardiaques et a été étudié pour ses effets cardioprotecteurs dans divers modèles expérimentaux .
Applications De Recherche Scientifique
Chemical Properties and Structure
N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has the molecular formula and a molar mass of 349.43 g/mol. The compound features a complex structure characterized by an oxazole ring, which enhances its solubility and biological activity due to the presence of the diethylamino group. The carboxamide functional group allows for hydrolysis reactions, contributing to its reactivity in biological systems.
Pharmacological Applications
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by modulating pathways related to pain perception and inflammation. It has been shown to interact with various biological targets, influencing receptor activities involved in these pathways .
- Analgesic Effects : The compound may serve as a lead candidate for developing analgesics aimed at treating chronic pain conditions. Its ability to affect signaling pathways related to pain perception makes it a valuable subject for further pharmacological studies.
- Cardiac Gene Expression Modulation : As a GATA4-NKX2-5 inhibitor, it has been reported to modulate hypertrophic agonist-induced cardiac gene expression with an IC50 of 3 μM. This suggests potential applications in cardiovascular research and therapy .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide:
- In Vitro Binding Studies : These studies demonstrated that the compound can effectively bind to various biological targets, potentially influencing signaling pathways related to inflammation and pain modulation .
- Cardiovascular Research : Investigations into its role as a GATA4-NKX2-5 inhibitor revealed its ability to synergistically inhibit cardiac gene expression under hypertrophic conditions, indicating potential therapeutic applications in heart disease management .
Mécanisme D'action
Target of Action
The primary targets of GATA4-NKX2-5-IN-1, also known as 3i-1000, are the transcription factors GATA4 and NKX2-5 . These transcription factors play a central role in various cellular processes, particularly in the heart, where they mediate hypertrophic responses and remodeling . NKX2-5 is one of the earliest markers of cardiac progenitor cells, and the loss or overexpression of NKX2-5 affects cardiac development .
Mode of Action
3i-1000 inhibits the GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner . It has been shown to bind directly to GATA4 . This binding modulates the synergistic interaction of GATA4 and NKX2-5 . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .
Biochemical Pathways
The interaction of 3i-1000 with GATA4 and NKX2-5 affects the transcriptional regulation of genes involved in cardiac hypertrophy and remodeling . GATA4 not only regulates the expression of Nkx2.5 but also binds to Nkx2.5, causing a conformational change that allows binding to the promoter of the atrial natriuretic factor (ANF), which in turn stimulates alternative pathways to promote cardiomyogenesis .
Pharmacokinetics
It’s known that the compound exhibits cardioprotective effects both in vitro and in vivo , suggesting that it has sufficient bioavailability to exert its effects in the heart.
Result of Action
The result of 3i-1000’s action is cardioprotection. By modulating the interaction of GATA4 and NKX2-5, it can delay and prevent pathological myocardial remodeling, a key process in the development of heart failure . It also modulates the hypertrophic agonist-induced cardiac gene expression .
Analyse Biochimique
Biochemical Properties
“GATA4-NKX2-5-IN-1” has been shown to directly bind to GATA4, inhibiting the GATA4–NKX2-5 transcriptional synergy . This interaction is dose-dependent, with an IC50 of 3 μM . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .
Cellular Effects
In terms of cellular effects, “this compound” has been found to modulate the hypertrophic agonist-induced cardiac gene expression . It has also been shown to be cardioprotective in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of “this compound” involves direct physical binding of the compound selectively to GATA4 . This binding inhibits the synergistic interaction between GATA4 and NKX2-5, thereby modulating the transcriptional activity of these factors .
Temporal Effects in Laboratory Settings
While specific temporal effects of “this compound” in laboratory settings have not been extensively documented, the compound has been shown to reduce cardiomyocyte hypertrophic response in vitro .
Dosage Effects in Animal Models
In animal models, “this compound” has been shown to ameliorate hypertrophic signaling and improve cardiac function . The specific effects of different dosages of the compound in these models have not been detailed in the literature.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GATA4-NKX2-5-IN-1 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations exclusives détenues par les fabricants .
Méthodes de production industrielle
Les méthodes de production industrielle de this compound ne sont pas largement publiées. Il est probable que le composé est produit en utilisant des techniques standard de synthèse organique, suivies de procédés de purification tels que la chromatographie pour obtenir la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
GATA4-NKX2-5-IN-1 subit principalement des réactions qui impliquent son interaction avec les facteurs de transcription. Il ne présente pas d'activité significative sur les protéines kinases impliquées dans la régulation de la phosphorylation de GATA4 .
Réactifs et conditions courants
Le composé est généralement utilisé dans des expériences de culture cellulaire avec des réactifs tels que le diméthylsulfoxyde (DMSO) pour la solubilisation. Les études in vivo impliquent souvent l'utilisation de solvants tels que le polyéthylène glycol (PEG) et l'huile de maïs pour l'administration .
Principaux produits formés
Le principal produit des réactions impliquant this compound est l'inhibition de la synergie transcriptionnelle entre GATA4 et NKX2-5, conduisant à la modulation de l'expression des gènes cardiaques .
Applications de recherche scientifique
This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la cardiologie et de la biologie moléculaire. Voici quelques applications clés :
Cardioprotection : Le composé a montré un potentiel de protection des cellules cardiaques contre les dommages hypertrophiques et ischémiques en modulant l'expression des gènes
Études de régulation des gènes : Les chercheurs utilisent this compound pour étudier les mécanismes de régulation de GATA4 et NKX2-5 dans le développement cardiaque et les maladies
Développement de médicaments : Le composé sert de molécule leader pour développer de nouveaux agents thérapeutiques ciblant les facteurs de transcription cardiaques
Mécanisme d'action
This compound exerce ses effets en se liant directement au facteur de transcription GATA4, inhibant ainsi son interaction avec NKX2-5. Cette inhibition perturbe la synergie transcriptionnelle entre ces facteurs, conduisant à une expression modifiée des gènes cardiaques impliqués dans les réponses hypertrophiques et de remodelage .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à GATA4-NKX2-5-IN-1 comprennent :
3i-1000 : Un autre inhibiteur de la synergie transcriptionnelle GATA4-NKX2-5 avec des effets cardioprotecteurs similaires
3i-1103 : Un composé avec un domaine de type lysine acétylé qui module l'expression des gènes auriculaires et ventriculaires
Unicité
This compound est unique dans son inhibition spécifique de la synergie transcriptionnelle GATA4-NKX2-5 sans affecter les protéines kinases impliquées dans la phosphorylation de GATA4. Cette inhibition sélective en fait un outil précieux pour étudier la régulation des gènes cardiaques et développer des thérapies ciblées .
Activité Biologique
N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known by its CAS number 544681-96-1, is a compound that has garnered attention for its biological activity, particularly in the context of cardiac gene expression modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C21H23N3O2 |
Molar Mass | 349.43 g/mol |
Storage Condition | -20°C |
The compound acts primarily as an inhibitor of the GATA4-NKX2-5 transcription pathway, which is crucial in cardiac hypertrophy. It has been shown to dose-dependently inhibit GATA4-NKX2-5 transcription with an IC50 value of 3 μM . Notably, it does not exhibit activity on protein kinases that regulate GATA4 phosphorylation, suggesting a specific mechanism of action that modulates hypertrophic agonist-induced cardiac gene expression without affecting broader kinase pathways .
Cardiac Gene Expression Modulation
Research indicates that N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide plays a significant role in the modulation of cardiac gene expression. The compound has been observed to influence the expression levels of genes associated with cardiac hypertrophy, which is critical for understanding its potential therapeutic applications in heart diseases .
Case Studies and Research Findings
- GATA4 Inhibition : A study demonstrated that this compound effectively inhibited GATA4-NKX2-5 transcription in a dose-dependent manner, highlighting its potential as a therapeutic agent in conditions characterized by cardiac hypertrophy .
- Synergistic Effects : The compound's ability to work synergistically with other agents to enhance its inhibitory effects on cardiac gene expression was noted, suggesting potential for combination therapies in treating heart conditions .
- Safety Profile : Preliminary assessments indicate a favorable safety profile; however, detailed toxicity studies are necessary to fully understand its safety in clinical applications.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds for context:
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOZWWBHVIGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.